molecular formula C7H5F3N2O2 B1403520 2-Amino-6-(trifluoromethyl)isonicotinic acid CAS No. 1060810-74-3

2-Amino-6-(trifluoromethyl)isonicotinic acid

Cat. No.: B1403520
CAS No.: 1060810-74-3
M. Wt: 206.12 g/mol
InChI Key: WUSDNQRKIXQIQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-(trifluoromethyl)isonicotinic acid is an organic compound with the molecular formula C7H5F3N2O2 It is a derivative of isonicotinic acid, characterized by the presence of an amino group at the 2-position and a trifluoromethyl group at the 6-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method starts with 2-trifluoromethyl-3-nitropyridine, which undergoes a series of reactions including reduction and amination to yield the desired product . The reaction conditions often involve the use of reducing agents such as tetrabutylammonium fluoride and solvents like acetonitrile.

Industrial Production Methods: Industrial production methods for this compound focus on optimizing yield and cost-effectiveness. The process may involve acylation, condensation, Hofmann degradation, hydrolysis, and esterification reactions . These methods are designed to ensure high yield, low cost, and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-(trifluoromethyl)isonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of nitro groups yields amino derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Mechanism of Action

The mechanism of action of 2-Amino-6-(trifluoromethyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. For instance, derivatives of isonicotinic acid, such as isoniazid, inhibit the synthesis of mycolic acids in bacterial cell walls, leading to the disruption of cell wall integrity and bacterial death . The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate biological membranes and reach its targets.

Comparison with Similar Compounds

Uniqueness: 2-Amino-6-(trifluoromethyl)isonicotinic acid is unique due to the presence of both an amino group and a trifluoromethyl group on the pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential biological activity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-amino-6-(trifluoromethyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O2/c8-7(9,10)4-1-3(6(13)14)2-5(11)12-4/h1-2H,(H2,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSDNQRKIXQIQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-6-(trifluoromethyl)isonicotinic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-6-(trifluoromethyl)isonicotinic acid
Reactant of Route 3
2-Amino-6-(trifluoromethyl)isonicotinic acid
Reactant of Route 4
2-Amino-6-(trifluoromethyl)isonicotinic acid
Reactant of Route 5
2-Amino-6-(trifluoromethyl)isonicotinic acid
Reactant of Route 6
2-Amino-6-(trifluoromethyl)isonicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.